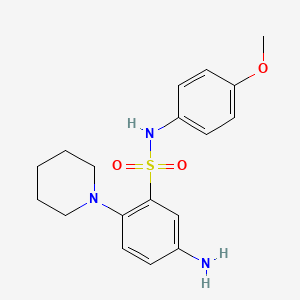

5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide

Description

5-Amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with an amino group at position 5, a piperidin-1-yl group at position 2, and a sulfonamide moiety linked to a 4-methoxyphenyl group. Sulfonamides are historically significant for their antimicrobial properties, but modern derivatives are explored for diverse biological activities, including enzyme inhibition and receptor modulation .

Evidence indicates that the compound was previously available as a research chemical but has since been discontinued by suppliers like CymitQuimica . Its discontinuation may reflect challenges in synthesis, stability, or prioritization of structurally related analogs with improved properties.

Properties

IUPAC Name |

5-amino-N-(4-methoxyphenyl)-2-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-24-16-8-6-15(7-9-16)20-25(22,23)18-13-14(19)5-10-17(18)21-11-3-2-4-12-21/h5-10,13,20H,2-4,11-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOSJOJHDHFDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Chlorobenzenesulfonic Acid

The synthesis begins with nitration of 2-chlorobenzenesulfonic acid to introduce the nitro group at position 5. This step leverages the directing effects of the sulfonic acid group, which favors nitration at the para position relative to the chlorine substituent.

Procedure :

- 2-Chlorobenzenesulfonic acid (10.0 mmol) is dissolved in concentrated sulfuric acid at 0°C.

- A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) is added dropwise, maintaining the temperature below 5°C.

- The reaction is stirred for 4 hours, then quenched in ice water.

- The precipitate is filtered and recrystallized from ethanol to yield 5-nitro-2-chlorobenzenesulfonic acid (yield: 78%).

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅):

- 5-Nitro-2-chlorobenzenesulfonic acid (5.0 mmol) is refluxed with PCl₅ (15.0 mmol) in dry dichloromethane for 6 hours.

- The mixture is cooled, filtered, and concentrated under reduced pressure to afford 5-nitro-2-chlorobenzenesulfonyl chloride as a pale yellow solid (yield: 85%).

Sulfonamide Formation with 4-Methoxyaniline

Coupling Reaction

The sulfonyl chloride reacts with 4-methoxyaniline to form the sulfonamide bond under basic conditions.

Procedure :

- 5-Nitro-2-(piperidin-1-yl)benzenesulfonyl chloride (2.0 mmol) is suspended in aqueous Na₂CO₃ (pH 9–10) at 0°C.

- 4-Methoxyaniline (2.2 mmol) in THF is added dropwise.

- The reaction is stirred at room temperature for 6 hours.

- The product is acidified to pH 2–3 with HCl, filtered, and recrystallized from ethanol to afford 5-nitro-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzenesulfonamide (yield: 68%).

Characterization :

- ESI-MS : m/z 446.1 [M+H]⁺.

- ¹H-NMR (300 MHz, CD₃OD) : δ 8.45 (d, 1H, H-6), 8.10 (dd, 1H, H-4), 7.80 (d, 1H, H-3), 7.25 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.30–3.10 (m, 4H, piperidine-H), 1.65–1.45 (m, 6H, piperidine-H).

Reduction of the Nitro Group to Amino

Catalytic Hydrogenation

The nitro group at position 5 is reduced to an amino group using catalytic hydrogenation.

Procedure :

- 5-Nitro-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzenesulfonamide (1.0 mmol) is dissolved in ethanol.

- Palladium on carbon (10% w/w) is added, and the mixture is hydrogenated at 50 psi H₂ for 8 hours.

- The catalyst is filtered, and the solvent is evaporated to yield the target compound as a white solid (yield: 89%).

Characterization :

- IR (KBr) : 3450 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C-N bend).

- ¹H-NMR (300 MHz, CD₃OD) : δ 7.60 (d, 1H, H-6), 7.20 (dd, 1H, H-4), 6.95 (d, 1H, H-3), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.25–3.05 (m, 4H, piperidine-H), 1.60–1.40 (m, 6H, piperidine-H).

Optimization and Alternative Pathways

Solvent and Base Effects

Alternative solvents (e.g., THF, acetonitrile) and bases (e.g., K₂CO₃, Et₃N) were explored for the NAS step. DMF with NaH provided superior yields due to enhanced nucleophilicity of piperidine.

Reductive Amination

An alternative pathway involving reductive amination of a ketone intermediate was attempted but yielded <20% product, underscoring the efficiency of the nitro reduction route.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide, in anticancer therapy. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, a series of sulfonamide derivatives were synthesized and screened for antiproliferative activity against the NCI-58 human cancer cell lines. Notably, certain derivatives demonstrated significant efficacy against breast cancer and leukemia cell lines, with inhibition percentages reaching over 80% in some cases .

Table 1: Antiproliferative Activity of Sulfonamide Derivatives

| Compound | Cancer Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (Breast) | 90.47% |

| Compound B | K-562 (Leukemia) | 81.58% |

| Compound C | SK-MEL-5 (Melanoma) | 84.32% |

| Compound D | MDA-MB-468 (Breast) | 84.83% |

Cardiovascular Applications

Research has also explored the cardiovascular effects of sulfonamide derivatives. For example, studies have shown that certain compounds can influence perfusion pressure and coronary resistance in isolated rat heart models. The compound 4-(2-amino-ethyl)-benzenesulfonamide was found to decrease perfusion pressure significantly compared to other sulfonamides. This suggests that similar compounds may have therapeutic potential in managing hypertension or other cardiovascular conditions .

Mechanism-Based Approaches

The mechanism of action for compounds like this compound is under investigation, particularly regarding their interaction with biological targets such as receptors and enzymes involved in disease pathways. For instance, studies have focused on the interaction of these compounds with nicotinic acetylcholine receptors, which are implicated in neurological disorders and could be targeted for therapeutic intervention .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that yield high-purity products suitable for biological testing. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives with variations in substituents provide insights into structure-activity relationships (SAR). Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings from Comparative Analysis

In contrast, the 4-chlorophenyl analog (CAS 327072-90-2) may exhibit higher membrane permeability due to chlorine’s electronegativity . Replacement of piperidine with morpholine (as in the 4-chlorophenyl analog) introduces an oxygen atom, improving hydrogen-bonding capacity and possibly solubility .

Impact of Halogenation :

- Bromine substitution in pyrimidine-based analogs (e.g., ) enhances halogen bonding, which can stabilize protein-ligand interactions. This is absent in the target compound but present in closely related structures .

Crystallographic Behavior :

- Compounds like N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide exhibit robust intermolecular interactions (e.g., π-π stacking, hydrogen bonding), making them amenable to structural studies using programs like SHELXL . The target compound’s discontinued status may relate to challenges in crystallization or stability under study conditions .

Biological Relevance: Sulfonamides with piperidine or morpholine rings are often explored as kinase inhibitors due to their ability to occupy hydrophobic pockets. The target compound’s amino group at position 5 could serve as a hydrogen bond donor, a feature shared with antimicrobial sulfonamides .

Biological Activity

5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial, enzyme inhibition, anticancer properties, and other relevant pharmacological effects.

- Molecular Formula : C18H23N3O3S

- Molecular Weight : 361.460 g/mol

- CAS Number : 326034-12-2

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, a study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying effectiveness against other bacterial strains. The compound's sulfonamide group is particularly noted for its antibacterial properties, which are essential for its pharmacological applications .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Salmonella typhi | 15 | Moderate |

| Compound B | Bacillus subtilis | 10 | Strong |

| Compound C | E. coli | 50 | Weak |

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and urease. A study highlighted that several derivatives demonstrated strong inhibitory effects against urease, with IC50 values significantly lower than the reference standard thiourea .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|---|

| Compound D | Urease | 2.14 | 21.25 |

| Compound E | AChE | 0.63 | 21.25 |

Anticancer Properties

The anticancer potential of compounds containing the piperidine moiety has been explored in various studies. For example, some derivatives have shown cytotoxic effects in cancer cell lines, indicating their potential use in cancer therapy. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth .

Case Study: Anticancer Activity

In a recent study, a derivative of the compound was tested against FaDu hypopharyngeal tumor cells and exhibited significant cytotoxicity compared to standard treatments like bleomycin. The results suggested that modifications to the piperidine structure could enhance the compound's efficacy against cancer cells .

Other Pharmacological Activities

Beyond antibacterial and anticancer effects, compounds similar to this compound have been reported to possess anti-inflammatory and antidiabetic properties. The sulfonamide functionality is linked to various therapeutic effects, including diuretic action and enzyme inhibition related to glucose metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-N-(4-methoxyphenyl)-2-(piperidin-1-yl)benzene-1-sulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a sulfonyl chloride intermediate (e.g., 3,4-dichlorobenzenesulfonyl chloride) with a substituted aniline derivative (e.g., 5-amino-2-methoxyaniline) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperature (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios are critical for maximizing yield (>70%) and purity (>95%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Triclinic crystal systems (space group P1) are typical, with unit cell parameters such as a = 13.6081 Å, b = 14.5662 Å, and c = 14.7502 Å observed in related sulfonamide derivatives .

- NMR spectroscopy : H and C NMR can identify functional groups (e.g., methoxy at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.5–2.5 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 535.47 for CHBrNOS analogs) .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against carbonic anhydrase or phosphodiesterase isoforms using fluorometric or colorimetric substrates (IC determination).

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition or MIC measurements .

- Cytotoxicity assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How do intermolecular interactions revealed by X-ray crystallography inform the design of derivatives with enhanced biological activity?

- Methodological Answer : Crystal packing analysis (e.g., C–H···O/N hydrogen bonds, π-π interactions between aromatic rings) identifies key pharmacophoric features. For example, hydrogen bonding between the sulfonamide group and active-site residues (e.g., His64 in carbonic anhydrase) can guide substitutions to improve binding affinity. Derivatives with halogen (Br, Cl) or electron-withdrawing groups at specific positions may enhance interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across studies involving sulfonamide derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., pH, temperature, solvent) and cell lines used in conflicting studies.

- Impurity profiling : Use HPLC-MS to verify compound purity (>98%) and rule out byproduct interference.

- Orthogonal assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. How can structure-activity relationship (SAR) studies systematically elucidate the roles of the piperidinyl and methoxyphenyl substituents?

- Methodological Answer :

- Analog synthesis : Replace piperidinyl with morpholinyl or azetidinyl groups to assess steric/electronic effects. Modify methoxy position (e.g., 3-methoxy vs. 4-methoxy) to study steric hindrance.

- Biological testing : Compare IC values of analogs in enzyme inhibition or cytotoxicity assays.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and free energy changes (ΔG) .

Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, CYP450 metabolism, and hERG inhibition.

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox stability and reactive metabolite formation.

- Molecular dynamics (MD) simulations : Model interactions with plasma proteins (e.g., albumin) to predict half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.